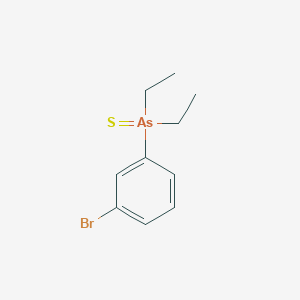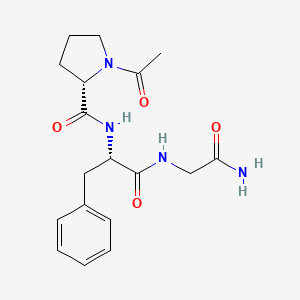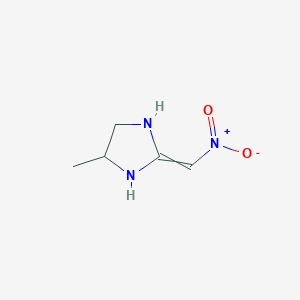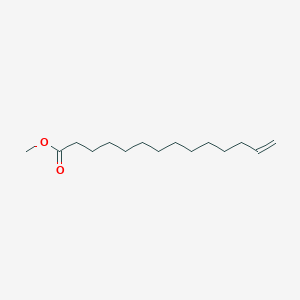
13-Tetradecenoic acid, methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
13-Tetradecenoic acid, methyl ester, also known as methyl 13-tetradecenoate, is an organic compound with the molecular formula C15H28O2. It is an ester derived from 13-tetradecenoic acid and methanol. This compound is part of the ester family, which are known for their pleasant odors and are often found in natural products like fruits and flowers .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 13-tetradecenoic acid, methyl ester typically involves the esterification of 13-tetradecenoic acid with methanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete conversion of the acid to its ester form .
Industrial Production Methods
In industrial settings, the production of this compound can be achieved through similar esterification processes but on a larger scale. The use of continuous flow reactors and more efficient catalysts can enhance the yield and purity of the product. Additionally, industrial methods may involve the use of solvents to facilitate the reaction and subsequent purification steps such as distillation .
Analyse Chemischer Reaktionen
Types of Reactions
13-Tetradecenoic acid, methyl ester can undergo various chemical reactions, including:
Oxidation: This reaction can convert the ester into its corresponding acid or other oxidized products.
Reduction: The ester can be reduced to its corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: 13-Tetradecenoic acid.
Reduction: 13-Tetradecenol.
Substitution: Various esters or amides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
13-Tetradecenoic acid, methyl ester has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in chromatographic analysis.
Biology: The compound is studied for its role in biological systems, particularly in lipid metabolism.
Medicine: Research is ongoing into its potential therapeutic effects and its role in drug delivery systems.
Wirkmechanismus
The mechanism of action of 13-tetradecenoic acid, methyl ester involves its interaction with various molecular targets. In biological systems, it can be metabolized by enzymes such as esterases, leading to the release of 13-tetradecenoic acid and methanol. This process can affect lipid metabolism and signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl tetradecanoate: Similar in structure but lacks the double bond present in 13-tetradecenoic acid, methyl ester.
Methyl myristate: Another ester with a similar carbon chain length but different functional groups.
Methyl palmitate: A longer chain ester with similar properties but different applications.
Uniqueness
This compound is unique due to the presence of a double bond in its structure, which can influence its reactivity and interactions with other molecules. This structural feature can make it more versatile in certain chemical reactions and applications compared to its saturated counterparts .
Eigenschaften
CAS-Nummer |
54716-25-5 |
|---|---|
Molekularformel |
C15H28O2 |
Molekulargewicht |
240.38 g/mol |
IUPAC-Name |
methyl tetradec-13-enoate |
InChI |
InChI=1S/C15H28O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15(16)17-2/h3H,1,4-14H2,2H3 |
InChI-Schlüssel |
IUFSQKVORURRJD-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CCCCCCCCCCCC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,4-Dibromo-6-[(morpholin-4-yl)methyl]phenol](/img/structure/B14642378.png)
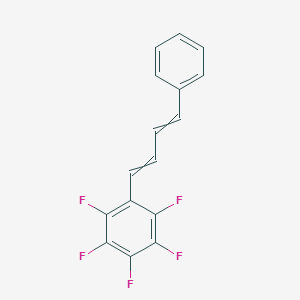
![N~1~,N~2~-Bis[(1H-imidazol-5-yl)methyl]ethane-1,2-diamine](/img/structure/B14642398.png)
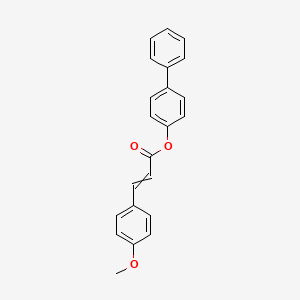
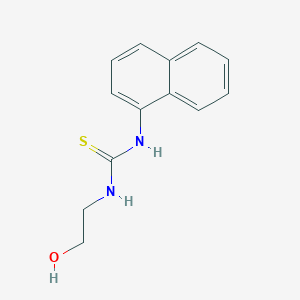
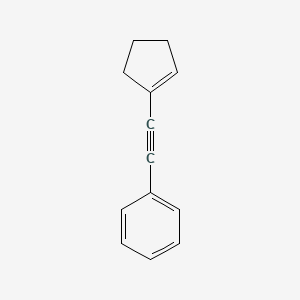
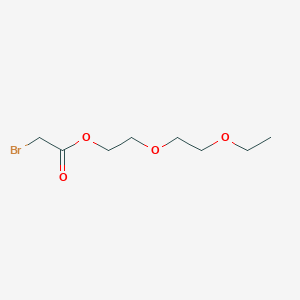

![Bicyclo[10.1.0]tridec-1-ene](/img/structure/B14642424.png)

